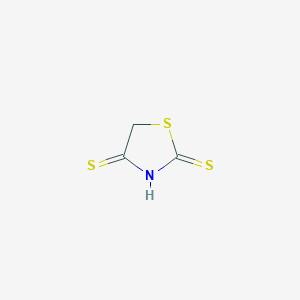
2,4-チアゾリジンジチオン
説明
2,4-Thiazolidinedithione is a useful research compound. Its molecular formula is C3H3NS3 and its molecular weight is 149.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Thiazolidinedithione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Thiazolidinedithione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
チアゾリジン-2,4-ジオン (TZD) アナログは、細胞質Murリガーゼを阻害することで抗菌作用を発揮します 。ある研究では、化合物10は、B. subtilisおよびS. aureus に対して有意な抗菌活性を示しました。化合物4は、E. coli に対して強力な抗菌活性を示しました。
抗酸化活性
TZDアナログは、活性酸素種(ROS)を捕捉することで抗酸化作用も発揮します 。 化合物3および9は、IC 50 = 29.04μg/mlおよび27.66μg/mlでそれぞれ良好な抗酸化剤を示しました .
血糖降下剤
TZDアナログは、PPAR-γ受容体の活性化を通じてインスリン抵抗性を改善することで、血糖降下作用を発揮します 。 化合物12および15は、IC 50 = 27.63μg/mlおよび22.35μg/mlでそれぞれ最も活性のある抗糖尿病剤であることがわかりました .
抗腫瘍活性
チアゾリジン-2,4-ジオン誘導体は、抗腫瘍活性を有することが知られています .
抗炎症活性
チアゾリジン-2,4-ジオン誘導体は、抗炎症活性を示すことがわかりました .
抗HIV活性
チアゾリジン-2,4-ジオン核は、抗HIV(ヒト免疫不全ウイルス)活性を有することがわかりました .
抗結核活性
チアゾリジン-2,4-ジオン核は、抗結核活性でも知られています .
抗マラリア活性
作用機序
Target of Action
The primary target of 2,4-Thiazolidinedithione is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis and glucose homeostasis .
Mode of Action
2,4-Thiazolidinedithione acts as a synthetic agonist for PPARγ . By binding to this receptor, it stimulates peripheral adiposities to increase their uptake of free fatty acids . This leads to a reduction in the fat stored in muscles, liver, and visceral fat deposits .
Biochemical Pathways
The activation of PPARγ by 2,4-Thiazolidinedithione leads to an increase in the secretion of adiponectin and a decrease in the production of resistin and tumor necrosis factor α (TNF-α) . These changes in cytokine production can have downstream effects on insulin sensitivity and inflammation .
Pharmacokinetics
The compound’s ability to bind to pparγ suggests that it may have good bioavailability .
Result of Action
The activation of PPARγ by 2,4-Thiazolidinedithione can lead to improved insulin sensitivity and reduced inflammation . This makes it a potential therapeutic agent for conditions like Type 2 Diabetes .
Action Environment
The action of 2,4-Thiazolidinedithione can be influenced by various environmental factors. For instance, the presence of other drugs or compounds that also bind to PPARγ could potentially affect the efficacy of 2,4-Thiazolidinedithione . Additionally, factors such as pH and temperature could potentially influence the stability of the compound .
生化学分析
Biochemical Properties
2,4-Thiazolidinedithione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as aldose reductase, which is involved in the polyol pathway. By inhibiting aldose reductase, 2,4-Thiazolidinedithione can reduce the conversion of glucose to sorbitol, thereby impacting glucose metabolism . Additionally, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, influencing the transcription of genes involved in lipid and glucose metabolism .
Cellular Effects
2,4-Thiazolidinedithione affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by activating PPARγ, 2,4-Thiazolidinedithione can enhance the storage of fatty acids in adipocytes, thereby reducing circulating fatty acids and promoting glucose oxidation . This compound also exhibits anti-inflammatory properties by reducing the transcription of pro-inflammatory genes through PPARγ transrepression .
Molecular Mechanism
The molecular mechanism of 2,4-Thiazolidinedithione involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It binds to PPARγ, forming a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences, modulating the transcription of target genes . Additionally, 2,4-Thiazolidinedithione inhibits aldose reductase by binding to its active site, thereby preventing the reduction of glucose to sorbitol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Thiazolidinedithione have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 2,4-Thiazolidinedithione can lead to sustained changes in gene expression and cellular metabolism, particularly in adipocytes and other cell types involved in glucose and lipid metabolism .
Dosage Effects in Animal Models
The effects of 2,4-Thiazolidinedithione vary with different dosages in animal models. At lower doses, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models . At higher doses, it can lead to adverse effects such as hepatotoxicity and weight gain . These threshold effects highlight the importance of careful dosage management in potential therapeutic applications.
Metabolic Pathways
2,4-Thiazolidinedithione is involved in several metabolic pathways, including the polyol pathway and lipid metabolism. It interacts with enzymes such as aldose reductase and PPARγ, influencing the flux of metabolites through these pathways . By inhibiting aldose reductase, it reduces the accumulation of sorbitol, which can have protective effects against diabetic complications . Additionally, its activation of PPARγ promotes lipid storage and glucose oxidation, impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2,4-Thiazolidinedithione is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to bind to serum albumin, which facilitates its distribution in the bloodstream . Once inside cells, it can localize to the nucleus, where it interacts with PPARγ and other nuclear receptors to exert its effects on gene transcription .
Subcellular Localization
The subcellular localization of 2,4-Thiazolidinedithione is primarily within the nucleus, where it interacts with nuclear receptors such as PPARγ. This localization is crucial for its role in modulating gene expression and influencing cellular metabolism . Additionally, it may undergo post-translational modifications that direct it to specific nuclear compartments, enhancing its regulatory functions .
特性
IUPAC Name |
1,3-thiazolidine-2,4-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NS3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYJCVXSZKYVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406277 | |
| Record name | 2,4-Thiazolidinedithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4303-27-9 | |
| Record name | 2,4-Thiazolidinedithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


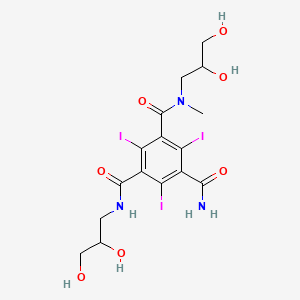
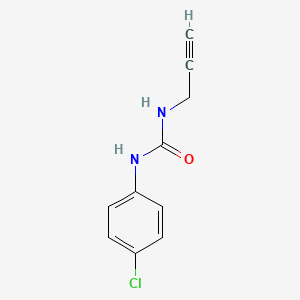





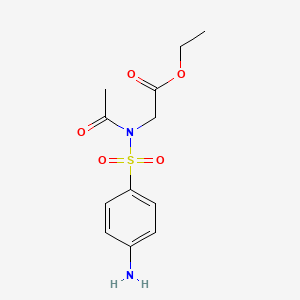
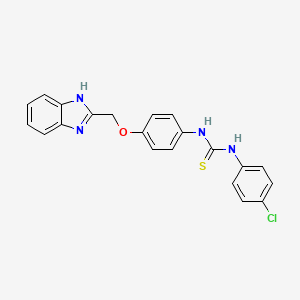
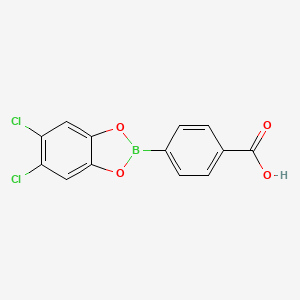
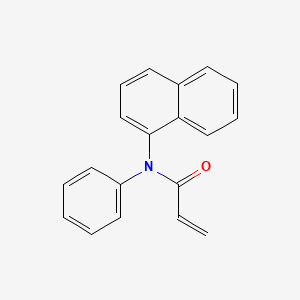
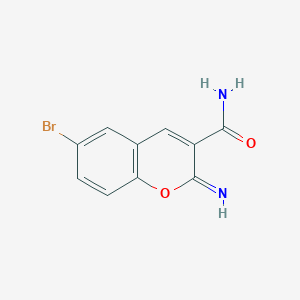
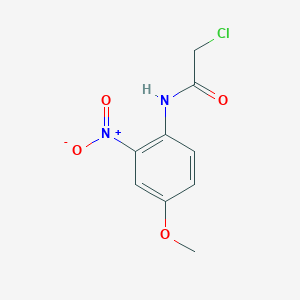
![6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1622992.png)
